molecular formula C15H19NO4S B1408790 4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid CAS No. 1706463-40-2

4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid

Cat. No. B1408790
CAS RN: 1706463-40-2
M. Wt: 309.4 g/mol
InChI Key: VSEWERIUTZRMAU-UHFFFAOYSA-N
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Description

4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid is a chemical compound with the CAS number 1706463-40-2 . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of this compound is C15H19NO4S . Its molecular weight is 309.38 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C15H19NO4S), molecular weight (309.38), and its structure .

Scientific Research Applications

Synthesis and Structural Studies

4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid and its derivatives have been a focus in the development of synthesis methods and structural studies. For instance, Armstrong and Bergmeier (2017) outlined a method for synthesizing 4-substituted azabicyclo[3.2.1]octanes, a related compound, using a process that includes bromination, Suzuki coupling, and reduction and deprotection, achieving moderate to high yields (Armstrong & Bergmeier, 2017). Additionally, Arias-Pérez et al. (2003, 2001) conducted structural studies using IR and NMR spectroscopy and X-ray diffraction on similar α-hydroxyesters and esters derived from related azabicyclo compounds (Arias-Pérez et al., 2003), (Arias-Pérez et al., 2001).

Synthesis of Chiral Compounds

Research has also been conducted in the synthesis of chiral compounds using azabicyclo[3.2.1]octane structures. Casabona et al. (2007) reported a straightforward synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a proline analogue with a bicyclic structure (Casabona, Jiménez, & Cativiela, 2007). Furthermore, Arai et al. (2015) developed a method for catalytic asymmetric iodocyclization of N-Tosyl alkenamides, leading to the synthesis of chiral 8-oxa-6-azabicyclo[3.2.1]octanes (Arai, Watanabe, Yabe, & Yamanaka, 2015).

Synthesis of Bicyclic β-Lactams

The compound and its derivatives have also been explored in the synthesis of bicyclic β-lactams. Bachi and Bar-Ner (1993) described the synthesis of a Δ1,6-1-carbacephem-4-carboxylic acid derivative, a prototype for a new family of fused bicyclic β-lactams (Bachi & Bar-Ner, 1993).

Other Applications

Other studies have involved the synthesis of pipecolic acid analogues and the exploration of various synthetic methods. For instance, Radchenko et al. (2009) reported practical syntheses of various azabicyclo compounds as pipecolic acid analogues (Radchenko, Kopylova, Grygorenko, & Komarov, 2009).

properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c1-10-2-4-11(5-3-10)21(19,20)16-8-6-12-13(7-9-16)14(12)15(17)18/h2-5,12-14H,6-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEWERIUTZRMAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C(C3C(=O)O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid
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4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid
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4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid
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4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid
Reactant of Route 6
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4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid

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